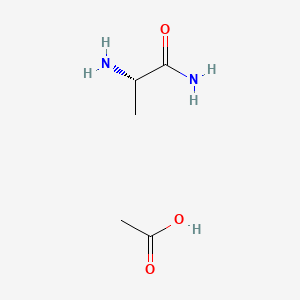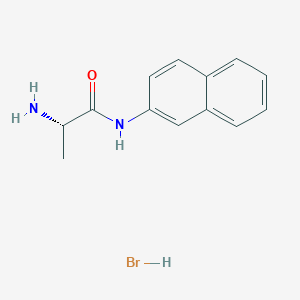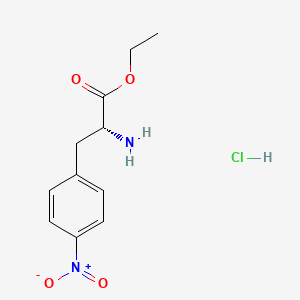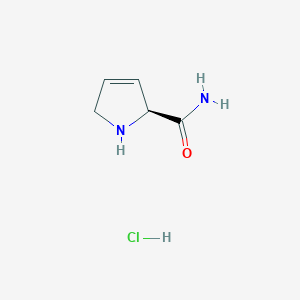![molecular formula C24H31NO5 · C6H13N B613236 Cyclohexanamine;(2S,3R)-3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]butanoic acid CAS No. 23631-92-7](/img/structure/B613236.png)
Cyclohexanamine;(2S,3R)-3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-(4-biphenylyl)isopropyloxycarbonyl-O-tert-butyl-L-threonine cyclohexylammonium salt involves the protection of the hydroxyl group of L-threonine with a tert-butyl group and the amino group with a biphenylyl isopropyloxycarbonyl group. The reaction typically occurs in the presence of cyclohexanamine, which forms the cyclohexylammonium salt . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .
Chemical Reactions Analysis
2-(4-biphenylyl)isopropyloxycarbonyl-O-tert-butyl-L-threonine cyclohexylammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler derivatives.
Substitution: The protected groups can be substituted under acidic or basic conditions to yield different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids or bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-biphenylyl)isopropyloxycarbonyl-O-tert-butyl-L-threonine cyclohexylammonium salt is widely used in scientific research, particularly in:
Chemistry: It is used in peptide synthesis as a stable and compatible protecting group.
Biology: The compound is used in the study of protein structure and function.
Medicine: It is employed in the development of peptide-based drugs.
Industry: The compound is used in the production of various biochemical products.
Mechanism of Action
The compound exerts its effects by protecting the hydroxyl and amino groups of L-threonine, thereby preventing unwanted side reactions during peptide synthesis. The biphenylyl isopropyloxycarbonyl group and the tert-butyl group provide steric hindrance, which enhances the stability of the compound. The cyclohexylammonium salt form increases its solubility in organic solvents, facilitating its use in various chemical reactions .
Comparison with Similar Compounds
Similar compounds to 2-(4-biphenylyl)isopropyloxycarbonyl-O-tert-butyl-L-threonine cyclohexylammonium salt include:
- 2-(4-biphenylyl)isopropyloxycarbonyl-O-tert-butyl-L-serine cyclohexylammonium salt
- 2-(4-biphenylyl)isopropyloxycarbonyl-O-tert-butyl-L-valine cyclohexylammonium salt These compounds also serve as protecting groups in peptide synthesis but differ in the amino acid they are derived from. The uniqueness of 2-(4-biphenylyl)isopropyloxycarbonyl-O-tert-butyl-L-threonine cyclohexylammonium salt lies in its specific application for L-threonine, providing optimal protection and stability for this particular amino acid .
Properties
IUPAC Name |
cyclohexanamine;(2S,3R)-3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO5.C6H13N/c1-16(29-23(2,3)4)20(21(26)27)25-22(28)30-24(5,6)19-14-12-18(13-15-19)17-10-8-7-9-11-17;7-6-4-2-1-3-5-6/h7-16,20H,1-6H3,(H,25,28)(H,26,27);6H,1-5,7H2/t16-,20+;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWBWZUEMWIOOL-PXPMWPIZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C1=CC=C(C=C1)C2=CC=CC=C2)OC(C)(C)C.C1CCC(CC1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C1=CC=C(C=C1)C2=CC=CC=C2)OC(C)(C)C.C1CCC(CC1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(S)-3-([1,1'-biphenyl]-4-yl)-2-amino-2-methylpropanoic acid](/img/structure/B613153.png)

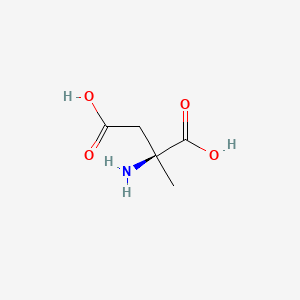
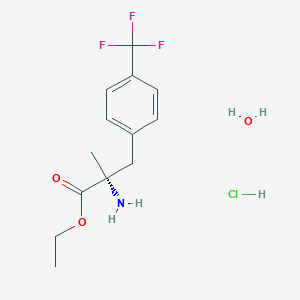
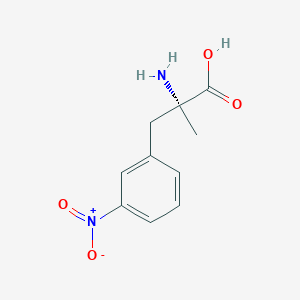
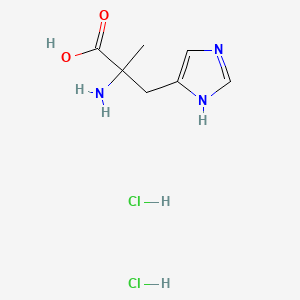
![(2R)-2-amino-2-methyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B613162.png)
